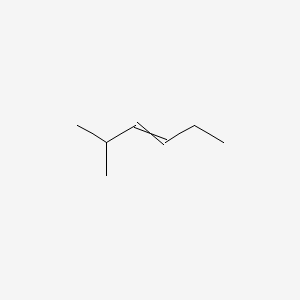
2-Methylhex-3-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylhex-3-ene is an organic compound with the molecular formula C₇H₁₄. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is a structural isomer of heptene and is known for its applications in various chemical reactions and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methylhex-3-ene can be synthesized through several methods. One common approach involves the dehydration of 2-methylhexanol using an acid catalyst such as sulfuric acid. The reaction typically occurs under elevated temperatures to facilitate the elimination of water and formation of the double bond.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler molecules using a catalyst, usually at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
化学反应分析
Types of Reactions: 2-Methylhex-3-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids depending on the oxidizing agent used.
Reduction: The compound can be hydrogenated to form 2-methylhexane.
Substitution: It can undergo halogenation reactions, such as bromination, where bromine atoms replace hydrogen atoms at the allylic position.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are commonly used oxidizing agents.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: N-bromosuccinimide (NBS) in the presence of light for allylic bromination.
Major Products Formed:
Oxidation: 2-Methylhexanol, 2-Methylhexanal, or 2-Methylhexanoic acid.
Reduction: 2-Methylhexane.
Substitution: 2-Bromo-2-methylhexane.
科学研究应用
2-Methylhex-3-ene, with the molecular formula C7H14, is an alkene that has applications across various scientific and industrial fields . This compound is characterized by a carbon-carbon double bond, making it reactive and useful as an intermediate in synthesizing more complex molecules.
Scientific Research Applications
This compound is primarily used in chemical research due to its properties as an alkene.
Geometric Isomerism Studies
- The compound serves as a model for studying geometric isomerism, helping researchers understand how different configurations affect chemical reactivity.
- The cis and trans isomers exhibit distinct physical and chemical properties, making them valuable for comparative studies.
Reaction Mechanisms
- It provides insights into reaction mechanisms involving alkenes, such as electrophilic additions and oxidation reactions.
- For example, it can undergo epoxidation, where the double bond reacts with electrophiles to form epoxides.
Synthesis of Complex Organic Compounds
- This compound is a precursor in synthesizing complex molecules through reactions like hydrogenation and halogenation.
Industrial Applications
This compound has uses in various industrial processes:
Specialty Chemicals Production
- It is a building block in synthesizing specialty chemicals that require specific structural features.
Polymer Chemistry
- This compound can be incorporated into polymer formulations to modify properties like flexibility and thermal stability.
Cosmetics and Perfume Industry
- 2-Methyl-2-hexene (a related compound) is used as a fragrance ingredient to give products a unique smell .
Biological Applications
The interactions of this compound with biological systems have spurred interest in several areas:
Metabolic Pathways
- Researchers have explored its potential role in metabolic pathways, examining its interactions with enzymes and other biomolecules.
Toxicology Studies
- Its reactivity is assessed for potential toxicological effects, providing insights into its safety and environmental impact.
Medical Applications
In the medical field, this compound is being explored for its potential in synthesizing pharmaceutical intermediates:
Pharmaceutical Intermediates
- It can serve as a starting material for synthesizing pharmaceutical intermediates.
- Its structural properties may aid in developing new therapeutic agents.
Drug Design
- The unique characteristics of this compound can influence drug design strategies by providing specific functional groups that enhance biological activity or selectivity.
Reactions
This compound can undergo several types of reactions due to its double bond:
- Oxidation: Forms epoxides or diols.
- Reduction: Hydrogenation produces 2-methylhexane.
- Substitution: Halogens add across the double bond to form dihalides.
The biological activity of this compound stems from its reactivity as an alkene:
- Epoxidation: Reacts with peroxy acids to form epoxides.
- Hydrogenation: Converts into saturated hydrocarbons like 2-methylhexane.
- Halogenation: Addition of halogens results in dihalides.
Case Studies
Interaction with Biological Molecules
Research indicates that this compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation processes. The compound can be metabolized by these enzymes, leading to reactive metabolites that may influence cellular functions.
Synthesis of Pharmaceutical Compounds
作用机制
The mechanism of action of 2-Methylhex-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is cleaved, and oxygen atoms are added to form new functional groups. In reduction reactions, the double bond is saturated with hydrogen atoms. The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
2-Methylhex-3-ene can be compared with other similar alkenes such as:
- 3-Methyl-2-hexene
- 2-Hexene, 3-methyl-
- 3-Hexene, 2-methyl-
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. Its position of the double bond and the methyl group provides distinct chemical properties compared to its isomers.
属性
CAS 编号 |
42154-69-8 |
|---|---|
分子式 |
C7H14 |
分子量 |
98.19 g/mol |
IUPAC 名称 |
2-methylhex-3-ene |
InChI |
InChI=1S/C7H14/c1-4-5-6-7(2)3/h5-7H,4H2,1-3H3 |
InChI 键 |
IQANHWBWTVLDTP-UHFFFAOYSA-N |
规范 SMILES |
CCC=CC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















